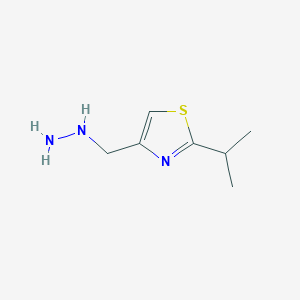
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its naphthalene core substituted with methoxy and methyl groups, along with a boronic acid functional group. It is primarily used in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is a pivotal reaction in the synthesis of biaryl compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.
化学反应分析
Types of Reactions: (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy and methyl groups on the naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Naphthalenes: Formed via electrophilic substitution reactions.
科学研究应用
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The primary mechanism of action for (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid involves its role as a boron-containing reagent in coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
相似化合物的比较
6-Methoxy-2-naphthaleneboronic acid: Similar structure but lacks the methyl group at the 6-position.
(6-Bromonaphthalen-2-yl)boronic acid: Contains a bromine atom instead of methoxy groups.
Uniqueness: (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both methoxy and methyl groups enhances its versatility in various synthetic applications.
属性
分子式 |
C13H15BO4 |
|---|---|
分子量 |
246.07 g/mol |
IUPAC 名称 |
(1,8-dimethoxy-6-methylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C13H15BO4/c1-8-6-9-4-5-10(14(15)16)13(18-3)12(9)11(7-8)17-2/h4-7,15-16H,1-3H3 |
InChI 键 |
UHOANPSQFOQLMB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C2=C(C=C1)C=C(C=C2OC)C)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)


![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)


![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)


![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)

